molecular formula C19H18ClN3O4 B2583693 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile CAS No. 931748-96-8

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile

Cat. No. B2583693
CAS RN: 931748-96-8
M. Wt: 387.82
InChI Key: HWMGPZBIVIRASJ-UHFFFAOYSA-N
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Description

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One application of similar compounds to 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((3-methoxypropyl)amino)oxazole-4-carbonitrile is in corrosion inhibition. Pyranopyrazole derivatives, which share structural similarities, have been investigated as inhibitors for mild steel corrosion in acidic solutions. These inhibitors exhibit high efficiency, with their performance confirmed through various techniques including electrochemical methods and surface analysis (Yadav et al., 2016).

Photoreactive Synthesis

Compounds with structural similarities have been used in photoreactive synthesis processes. For example, fluorinated heterocyclic compounds have been synthesized using a photochemical methodology. This process is notable for the generation of complex heterocyclic structures, which could potentially include derivatives similar to the compound (Buscemi et al., 2001).

Antimicrobial Activities

Similar compounds, particularly triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various microorganisms, suggesting potential applications in developing antimicrobial agents (Bektaş et al., 2007).

Energetic Material Development

Compounds with structural analogies, particularly those combining oxadiazole rings, have been utilized in the development of insensitive energetic materials. These materials are characterized by their thermal stabilities and insensitivity to impact and friction, which might be relevant for the derivatives of the compound (Yu et al., 2017).

Catalysis

Furan-2-yl(phenyl)methanol derivatives, which share some structural features with the compound, have been used in catalysis. They have been involved in the smooth aza-Piancatelli rearrangement process to afford various heterocyclic compounds, indicating potential catalytic applications (Reddy et al., 2012).

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(3-methoxypropylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-24-10-2-9-22-18-16(11-21)23-19(27-18)17-8-7-15(26-17)12-25-14-5-3-13(20)4-6-14/h3-8,22H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGPZBIVIRASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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